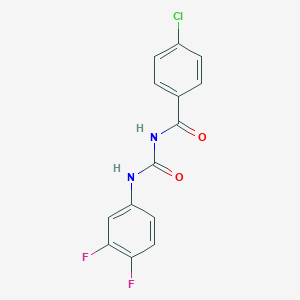![molecular formula C19H15F3N4O2S B284279 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research for various purposes. It is a potent inhibitor of a specific enzyme, making it an important tool in the study of biochemical pathways and physiological processes. In
Mécanisme D'action
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrate proteins. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential therapeutic target for type 2 diabetes and obesity. In cancer cells, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide inhibits the growth and proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide increases insulin sensitivity and glucose uptake in cells, suggesting its potential as a treatment for type 2 diabetes and obesity. In cancer cells, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide in lab experiments is its specificity for PTP1B, making it a valuable tool for studying the role of this enzyme in physiological processes. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have high potency and selectivity, making it a useful compound for drug development. However, one limitation of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide is its potential toxicity and off-target effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the use of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide in scientific research. One potential area of study is the development of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide-based therapies for the treatment of type 2 diabetes and obesity. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide could be used to study the role of PTP1B in other physiological processes, such as inflammation and immune response. Further research could also explore the potential of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide as a therapeutic target for cancer treatment. Overall, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has the potential to be a valuable tool in the study of biochemical pathways and physiological processes, with promising applications in drug development and disease treatment.
Méthodes De Synthèse
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with trifluoromethylpyrimidine-2-thiol to form the intermediate compound 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol. This intermediate is then reacted with 3-pyridinecarboxylic acid to produce the final product, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide, making it readily available for scientific research.
Applications De Recherche Scientifique
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of a specific enzyme, protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in regulating insulin signaling pathways, making it an important target for the treatment of type 2 diabetes and obesity. 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been used to study the role of PTP1B in other physiological processes, such as inflammation and immune response.
Propriétés
Formule moléculaire |
C19H15F3N4O2S |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H15F3N4O2S/c1-28-14-6-4-12(5-7-14)15-9-16(19(20,21)22)26-18(25-15)29-11-17(27)24-13-3-2-8-23-10-13/h2-10H,11H2,1H3,(H,24,27) |
Clé InChI |
QJSFRJWABZFVDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CN=CC=C3)C(F)(F)F |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CN=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)